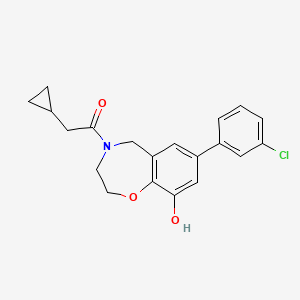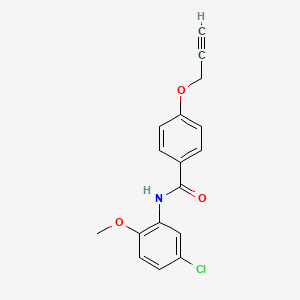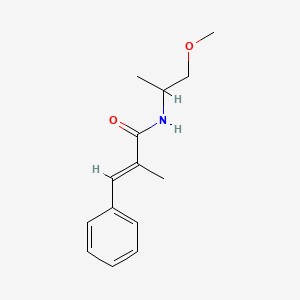![molecular formula C19H22N2O3S B5492348 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5492348.png)
2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines a naphthalene ring, an amide group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Naphthalen-2-ylamino Intermediate: This step involves the reaction of naphthalene with an amine to form the naphthalen-2-ylamino group.
Introduction of the Oxoethyl Group: The naphthalen-2-ylamino intermediate is then reacted with an oxoethyl group under controlled conditions to form the 2-(naphthalen-2-ylamino)-2-oxoethyl intermediate.
Formation of the Sulfanyl Group: The oxoethyl intermediate is further reacted with a sulfanyl group to form the 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl} intermediate.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: Finally, the sulfanyl intermediate is reacted with tetrahydrofuran-2-ylmethyl to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amide and sulfanyl groups can form hydrogen bonds with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenylacetamide
- **2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(oxolan-2-ylmethyl)acetamide
Uniqueness
2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the naphthalene ring and the sulfanyl group provides a distinct electronic structure that can be exploited in various applications.
Properties
IUPAC Name |
2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-11-17-6-3-9-24-17)12-25-13-19(23)21-16-8-7-14-4-1-2-5-15(14)10-16/h1-2,4-5,7-8,10,17H,3,6,9,11-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHWPZMIWRSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1E)-2-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE](/img/structure/B5492281.png)
![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)

![6-(methoxymethyl)-1-methyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5492322.png)
![5,5-DIMETHYL-1'-[(MORPHOLIN-4-YL)METHYL]-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE](/img/structure/B5492330.png)

![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE](/img/structure/B5492352.png)

![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)

